molecular formula C9H5BrClF3O B1410908 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone CAS No. 1805591-24-5

2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1410908
CAS No.: 1805591-24-5
M. Wt: 301.49 g/mol
InChI Key: FRMLQUHKKHADPE-UHFFFAOYSA-N
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Description

2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone , also known as o-Trifluoromethylacetophenone , is a chemical compound with the molecular formula C~9~H~7~F~3~O . Its molecular weight is approximately 188.15 g/mol . This compound belongs to the class of acetophenones and contains bromine, chlorine, and trifluoromethyl functional groups.


Synthesis Analysis

The synthesis of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone involves the introduction of bromine and chlorine atoms onto the acetophenone ring. Specific synthetic methods may vary, but a common approach includes bromination and chlorination reactions. Researchers have reported various synthetic routes, and the recrystallized product’s identity can be confirmed using techniques like 1H NMR spectroscopy .


Chemical Reactions Analysis

Under acidic conditions, 2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone undergoes protonation, yielding a protonated carbonyl compound. Subsequent attack by bromine anions on the alpha carbon leads to the formation of an enolate product after debromination . Further investigation into its reactivity with other nucleophiles and electrophiles is essential for a comprehensive understanding.

Properties

IUPAC Name

1-[2-bromo-5-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(11)3-7(8(6)10)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMLQUHKKHADPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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